

An In-depth Technical Guide to 1,3-Diethylurea (CAS 623-76-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Diethylurea

Cat. No.: B146665

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-Diethylurea** (CAS 623-76-7), a symmetrical dialkylurea derivative. It details the compound's physicochemical properties, synthesis protocols, industrial and research applications, and critical safety and toxicological data. The information is curated to support professionals in chemical synthesis, materials science, and pharmaceutical development.

Physicochemical and Thermochemical Properties

1,3-Diethylurea is a white crystalline solid at room temperature and is soluble in water and other polar solvents.^{[1][2]} Its fundamental properties are crucial for its application as a chemical intermediate and reagent.

Table 1: Physicochemical Properties of **1,3-Diethylurea**

Property	Value	Source(s)
Identifiers		
CAS Number	623-76-7	[3] [4]
EC Number	210-811-3	[3]
RTECS Number	YS9354000	[1] [5]
Molecular		
Molecular Formula	C ₅ H ₁₂ N ₂ O	[3] [6]
Molecular Weight	116.16 g/mol	[3] [6]
Physical		
Melting Point	112-113 °C	[3] [5]
Boiling Point	263 °C (at 760 mmHg)	[5]
Density	0.9 ± 0.1 g/cm ³	[5]
Vapor Pressure	0.0 ± 0.5 mmHg (at 25°C)	[5]
Flash Point	121.1 ± 18.9 °C	[5]
Water Solubility	Soluble	[1] [2]
Chemical		
LogP	0.05	[5]
PSA (Polar Surface Area)	41.13 Å ²	[5]

Table 2: Thermochemical Data for **1,3-Diethylurea**

Property	Value	Unit	Source(s)
Standard Solid			
Enthalpy of Combustion (ΔcH° solid)	-3302.80 ± 1.70	kJ/mol	[7]
Enthalpy of Formation (Gas, ΔfH° gas)	-282.90 ± 2.10	kJ/mol	[7]
Enthalpy of Formation (Solid, ΔfH° solid)	-379.80 ± 1.80	kJ/mol	[7]
Standard Gibbs Free Energy of Formation (ΔfG°)	41.08	kJ/mol	[7]

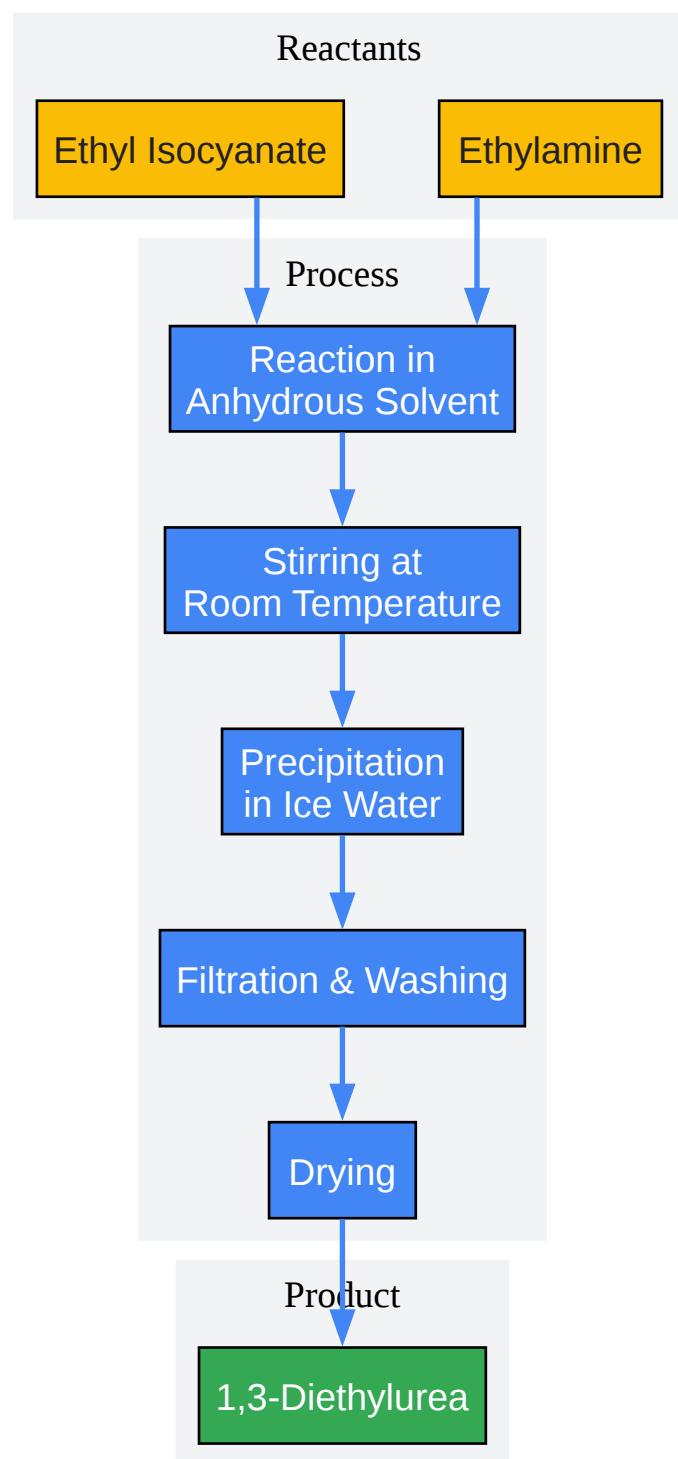
Synthesis and Manufacturing

The synthesis of **1,3-Diethylurea** is typically achieved through the reaction of an ethylamine source with a carbonyl donor. One of the most common laboratory and industrial methods involves the reaction of ethyl isocyanate with ethylamine.[\[5\]](#) An alternative route involves the condensation of ethylamine with phosgene.

Below is a generalized experimental protocol for the synthesis of symmetrical ureas, adapted for **1,3-Diethylurea**.

Experimental Protocol: Synthesis from Ethyl Isocyanate

Objective: To synthesize **1,3-Diethylurea** from ethyl isocyanate and ethylamine.


Materials:

- Ethyl isocyanate
- Ethylamine
- Anhydrous solvent (e.g., 1,4-dioxane, Tetrahydrofuran)

- Tertiary amine catalyst (e.g., Triethylamine) (optional, but can increase yield)[8]
- Ice-cold water
- Reaction vessel (round-bottom flask) with magnetic stirrer
- Dropping funnel
- Filtration apparatus (Büchner funnel)

Procedure:

- In a well-ventilated fume hood, dissolve ethylamine in an anhydrous solvent within the reaction vessel. Cool the mixture in an ice bath.
- Slowly add an equimolar amount of ethyl isocyanate to the cooled solution via a dropping funnel with continuous stirring. The reaction is exothermic.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 2-12 hours) to ensure completion.[8]
- Upon completion, pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product.[8]
- Collect the resulting white solid by vacuum filtration using a Büchner funnel.
- Wash the solid product with cold water to remove any unreacted starting materials and water-soluble byproducts.
- Dry the purified **1,3-Diethylurea** in a vacuum oven. The final product should be a white crystalline powder.[9]

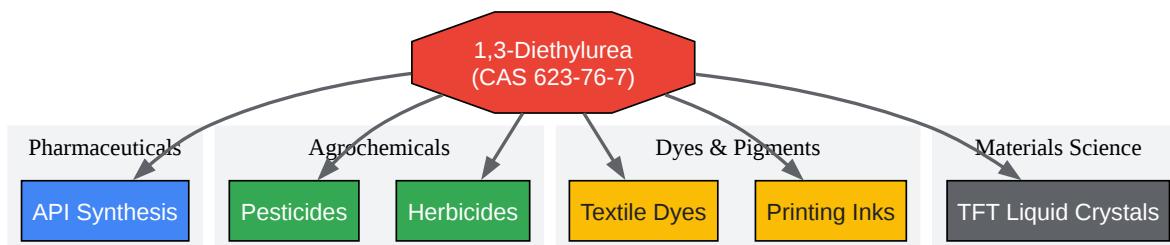

[Click to download full resolution via product page](#)

Figure 1: Generalized workflow for the synthesis of **1,3-Diethylurea**.

Applications in Research and Industry

1,3-Diethylurea serves as a versatile intermediate in the synthesis of a wide range of commercially important products.[1][10] Its bifunctional nature allows it to act as a building block in various condensation and derivatization reactions.

- Pharmaceuticals: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[10] While specific drug pathways are proprietary, its structure is foundational for certain classes of compounds.
- Agrochemicals: The compound is used in the manufacturing of pesticides and herbicides.[1][10]
- Dyes and Pigments: It serves as a precursor in the synthesis of complex chromophores used in textiles, inks, and coatings.[1][10]
- Materials Science: **1,3-Diethylurea** has found applications in the production of advanced materials, including TFT (Thin-Film Transistor) liquid crystals.[1]

[Click to download full resolution via product page](#)

Figure 2: Key industrial applications of **1,3-Diethylurea** as a chemical intermediate.

Spectroscopic Data

Structural elucidation of **1,3-Diethylurea** is confirmed through various spectroscopic methods. While raw spectral data is extensive, references to key analyses are available for researchers.

- Nuclear Magnetic Resonance (NMR): Both ^1H NMR and ^{13}C NMR spectra are available for **1,3-Diethylurea**, providing detailed information about its hydrogen and carbon framework.

[11][12]

- Mass Spectrometry (MS): Mass spectral data confirms the molecular weight and fragmentation pattern of the compound.[4]
- Infrared Spectroscopy (IR): IR spectra are available, showing characteristic peaks for N-H stretching, C=O stretching (amide I band), and N-H bending (amide II band), confirming the urea functional group.[4]

Toxicological and Safety Data

Understanding the toxicological profile and handling requirements is critical for the safe use of **1,3-Diethylurea** in a laboratory or industrial setting.

Toxicology Summary

Acute toxicity data for **1,3-Diethylurea** is limited, but studies on the compound and its analogs provide insight.

Table 3: Acute Toxicity of **1,3-Diethylurea**

Test Type	Route	Species	Dose	Effects	Reference
LD ₅₀	Intraperitoneal	Mouse	3195 mg/kg	Behavioral: general anesthetic, somnolence	[5]

For the closely related analog, 1,3-Dimethylurea, the oral LD₅₀ in rats was determined to be approximately 4,000 mg/kg, with non-specific clinical signs including apathy and a narcotic-like state.[13] There is no conclusive evidence linking **1,3-Diethylurea** to carcinogenic activity.

Experimental Protocol: Generalized Acute Oral Toxicity (LD₅₀) Study

This protocol is a generalized representation based on standard OECD guidelines (e.g., OECD 401, 420, 423) and does not represent a specific study performed on **1,3-Diethylurea**.

Objective: To determine the median lethal dose (LD50) of a test substance following a single oral administration.

Materials:

- Test substance (**1,3-Diethylurea**)
- Vehicle (e.g., water, corn oil)
- Test animals (typically rats or mice, single sex)
- Oral gavage needles
- Calibrated scales

Procedure:

- Animal Acclimation: Healthy, young adult animals are acclimated to laboratory conditions for at least 5 days.
- Dose Preparation: The test substance is prepared in the selected vehicle at various concentrations.
- Administration: Animals are fasted overnight prior to dosing. A single dose of the substance is administered to groups of animals via oral gavage. A control group receives the vehicle only.
- Observation: Animals are observed individually for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes. Intensive observation occurs during the first few hours post-dosing and periodically (at least once daily) for 14 days.[\[13\]](#)
- Necropsy: All animals (those that die during the study and survivors at termination) are subjected to a gross necropsy.
- Data Analysis: Mortality data is analyzed using appropriate statistical methods (e.g., probit analysis) to determine the LD50 value.

Safety and Handling

Proper handling procedures are essential to minimize exposure and ensure a safe working environment.

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[\[1\]](#)[\[14\]](#) In case of dust formation, use a suitable respirator.
- Handling: Use in a well-ventilated area.[\[15\]](#) Avoid breathing dust and contact with skin and eyes.[\[1\]](#) Minimize dust generation and accumulation.[\[16\]](#) Wash hands thoroughly after handling.[\[15\]](#)
- Storage: Store in a cool, dry, well-ventilated place.[\[16\]](#) Keep containers tightly sealed when not in use.[\[15\]](#) Store away from incompatible materials such as strong oxidizing agents.[\[16\]](#)
- First Aid:
 - Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[\[17\]](#)
 - Skin: Flush skin with running water and soap. Seek medical attention if irritation occurs.[\[15\]](#)
 - Inhalation: Remove from the contaminated area to fresh air.[\[14\]](#)
 - Ingestion: Do not induce vomiting. Give a glass of water. Seek medical attention.

Conclusion

1,3-Diethylurea (CAS 623-76-7) is a valuable and versatile chemical intermediate with a well-defined physicochemical profile. Its importance spans multiple industries, including pharmaceuticals, agrochemicals, and materials science. While it exhibits low acute toxicity, adherence to standard safety and handling protocols is mandatory for its use in research and manufacturing. This guide provides the core technical data required for its effective and safe application by scientific professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 1,3-Diethylurea | 623-76-7 [chemicalbook.com]
- 3. 1,3-二乙基脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Urea, N,N'-diethyl- [webbook.nist.gov]
- 5. 1,3-Diethylurea | CAS#:623-76-7 | Chemsoc [chemsoc.com]
- 6. scbt.com [scbt.com]
- 7. Urea, N,N'-diethyl- (CAS 623-76-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. nbinfo.com [nbinfo.com]
- 11. 1,3-Diethylurea(623-76-7) 1H NMR [m.chemicalbook.com]
- 12. 1,3-Diethylurea(623-76-7) 13C NMR spectrum [chemicalbook.com]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.be [fishersci.be]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Diethylurea (CAS 623-76-7)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146665#1-3-diethylurea-cas-number-623-76-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com